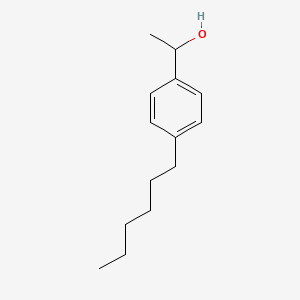

1-(4-Hexylphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

1-(4-hexylphenyl)ethanol |

InChI |

InChI=1S/C14H22O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12,15H,3-7H2,1-2H3 |

InChI Key |

QOWWXERCAKCLCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Hexylphenyl Ethan 1 Ol

Reductive Synthetic Pathways to 1-(4-Hexylphenyl)ethan-1-ol

Reductive methods are a cornerstone in the synthesis of alcohols, often starting from ketones or alkynes. These pathways offer high efficiency and selectivity in achieving the desired hydroxyl functionality.

Reduction of 1-(4-Hexylphenyl)ethan-1-one and Related Ketones

The most direct route to this compound is the reduction of its corresponding ketone, 1-(4-hexylphenyl)ethan-1-one. This transformation can be accomplished using a variety of reducing agents and catalytic systems. Manganese-based catalysts, for instance, have emerged as effective and environmentally benign options for the hydrogenation of ketones. While a specific manganese-catalyzed reduction of 1-(4-hexylphenyl)ethan-1-one is not extensively documented, the successful hydrogenation of analogous aryl ketones suggests its viability. For example, the asymmetric transfer hydrogenation of 1-(4-ethylphenyl)ethan-1-one to (S)-1-(4-ethylphenyl)ethan-1-ol has been achieved using a manganese catalyst with a chiral ligand derived from cinchonine, highlighting the potential for stereoselective synthesis.

Table 1: Examples of Aryl Ketone Reduction

| Starting Material | Product | Catalyst/Reagent | Key Features |

| 1-(4-Ethylphenyl)ethan-1-one | (S)-1-(4-Ethylphenyl)ethan-1-ol | Manganese catalyst with chiral cinchonine-derived ligand | Asymmetric transfer hydrogenation |

| Acetophenone (B1666503) | 1-Phenylethanol (B42297) | Manganese pincer complex | α-alkylation followed by reduction |

Catalytic Hydrogenation Approaches (e.g., Manganese-Catalyzed Semihydrogenation of Alkynes)

An alternative reductive strategy involves the catalytic hydrogenation of an alkyne precursor. While not a direct route to the alcohol, the manganese-catalyzed semihydrogenation of 1-ethynyl-4-hexylbenzene (B1362265) could yield (E)-1-hexyl-4-vinylbenzene. Subsequent hydration of the double bond would then produce this compound. Manganese(I)-PNP pincer complexes have been shown to be effective for the chemoselective semihydrogenation of various alkynes to Z-olefins in the presence of molecular hydrogen. The selective semihydrogenation of a range of aryl-alkyl and terminal alkynes to E-alkenes has also been described using a Mn(I) alkyl catalyst, a process that tolerates a variety of functional groups. This two-step approach, involving semihydrogenation followed by hydration, offers a versatile route to the target alcohol.

Table 2: Manganese-Catalyzed Semihydrogenation of Alkynes

| Catalyst System | Substrate Type | Product | Selectivity |

| Mn(I)-PNP pincer complex | Internal alkynes | Z-olefins | High |

| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Aryl-alkyl, terminal alkynes | E-alkenes | High |

Hydration and Tandem Transfer Hydrogenation Methods

A highly efficient, one-pot method for the synthesis of alcohols from readily available alkynes involves a tandem process of hydration and transfer hydrogenation. This methodology has been successfully applied to the synthesis of this compound from 1-ethynyl-4-hexylbenzene. The process is promoted by formic acid for the initial hydration of the alkyne to the corresponding ketone, followed by an iridium

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The primary strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of the corresponding prochiral ketone, 4'-hexylacetophenone. This transformation can be accomplished using several distinct methodologies, including reductions mediated by chiral catalysts, biocatalytic transformations, and approaches involving chiral auxiliaries. Each method offers unique advantages regarding selectivity, scalability, and reaction conditions.

Chiral Catalyst-Mediated Reductions

Chiral catalyst-mediated reductions are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched alcohols with high efficiency. mdpi.com These methods utilize a small amount of a chiral catalyst to transfer chirality to a large amount of substrate, making them highly atom-economical. Two prominent strategies in this category are asymmetric transfer hydrogenation (ATH) using ruthenium complexes and enantioselective reduction with boranes catalyzed by chiral oxazaborolidines.

Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation: Ruthenium complexes featuring chiral diphosphine and diamine ligands, such as those developed by Noyori and others, are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of aryl alkyl ketones. mdpi.comdicp.ac.cn In this process, 4'-hexylacetophenone can be reduced using either hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine azeotrope (asymmetric transfer hydrogenation). The catalyst, possessing a specific chirality, coordinates to the ketone in a way that preferentially shields one face of the carbonyl group, leading to the hydride being delivered to the opposite face. This results in the formation of one enantiomer of the alcohol in excess. The choice of ligands, solvent, and base can significantly influence both the conversion rate and the enantioselectivity of the reaction. dicp.ac.cnmdpi.com

Corey-Bakshi-Shibata (CBS) Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org The reaction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol like (S)-prolinol. alfa-chemistry.comnrochemistry.com The catalyst coordinates with a borane (B79455) reagent (e.g., BH₃·SMe₂ or BH₃·THF) and the carbonyl oxygen of the substrate, 4'-hexylacetophenone. researchgate.net This ternary complex forms a rigid, six-membered ring transition state that directs the hydride transfer from the borane to a specific face of the ketone, thereby yielding the chiral alcohol with high enantiomeric excess (ee). nrochemistry.comresearchgate.net The predictability of the stereochemical outcome is a major advantage of the CBS reduction; the (S)-catalyst typically yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol.

Table 1: Representative Chiral Catalyst-Mediated Reduction of an Analogous Aryl Alkyl Ketone Data presented is representative for the reduction of acetophenone, a close structural analog of 4'-hexylacetophenone, and illustrates typical outcomes for this class of reaction.

| Catalyst (mol%) | Reductant/H₂ Source | Substrate | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (R,R)-RuCl[(p-cymene)TsDPEN] (1 mol%) | HCOOH/NEt₃ | Acetophenone | (R)-1-phenylethanol | >95 | 98 |

| (S)-Me-CBS Catalyst (5 mol%) | BH₃·SMe₂ | Acetophenone | (R)-1-phenylethanol | ~95 | >98 |

| (R)-Me-CBS Catalyst (10 mol%) | BH₃·THF | Acetophenone | (S)-1-phenylethanol | ~90 | 96 |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions (e.g., neutral pH and room temperature). For the synthesis of chiral this compound, alcohol dehydrogenases (ADHs) are the enzymes of choice. mdpi.com

ADHs catalyze the reversible reduction of ketones to alcohols by transferring a hydride from a nicotinamide (B372718) cofactor, typically NADPH or NADH. nih.gov To make the process cost-effective, the expensive cofactor is continuously regenerated in situ. A common method for cofactor regeneration is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction mixture in large excess. The same ADH enzyme oxidizes the isopropanol to acetone, which simultaneously reduces the cofactor (NADP⁺ to NADPH), making it available again for the reduction of the primary substrate, 4'-hexylacetophenone. nih.gov

The enantioselectivity of the reduction is determined by the specific ADH used. Enzymes are classified based on their stereochemical preference, often following Prelog's rule. An anti-Prelog ADH will deliver the hydride to the Re face of the ketone, producing the (S)-alcohol, while a Prelog-selective ADH delivers the hydride to the Si face, yielding the (R)-alcohol. A wide variety of ADHs are available from different microorganisms (e.g., Lactobacillus brevis, Thermoanaerobacter ethanolicus, Ralstonia sp.), providing access to either enantiomer of this compound in high enantiomeric purity. mdpi.comresearchgate.net

Table 2: Biocatalytic Reduction of Aryl Alkyl Ketones using Alcohol Dehydrogenases (ADHs) Data is based on findings for analogous acetophenone derivatives and showcases typical performance of ADH enzymes.

| Enzyme Source | Cofactor Regeneration | Substrate | Product Configuration | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| Lactobacillus brevis ADH (LBADH) | Isopropanol | Acetophenone | (R)-1-phenylethanol | >99 | >99 |

| Thermoanaerobacter sp. ADH | Isopropanol | Acetophenone | (S)-1-phenylethanol | >98 | >99.5 |

| Ralstonia sp. ADH (RasADH) | Glucose/GDH | 4'-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | >99 | >99 |

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This strategy is widely employed for reactions such as diastereoselective alkylations or aldol (B89426) additions. nih.gov

However, for the direct synthesis of this compound from 4'-hexylacetophenone, the use of a chiral auxiliary is not a common or straightforward strategy. The typical application involves attaching an auxiliary (e.g., an Evans oxazolidinone or a pseudoephenamine) to a carboxylic acid derivative to direct the formation of a new stereocenter at the α- or β-position. nih.gov To apply this concept to the reduction of 4'-hexylacetophenone, one would need to devise a more complex route. For instance, if the hexylphenyl group contained another functional handle (like a carboxylic acid), a chiral auxiliary could be attached there. The reduction of the remote ketone group could then potentially be influenced by the stereochemistry of the auxiliary through intramolecular chelation or steric hindrance, although achieving high selectivity in such a system would be challenging.

A more direct, albeit related, concept is the use of a stoichiometric chiral reducing agent, where the chirality resides within the hydride-donating molecule itself rather than a removable auxiliary. An example would be a borohydride (B1222165) reagent that has been modified with a chiral ligand.

Due to the high efficiency and predictability of the catalytic and biocatalytic methods described in the previous sections, a chiral auxiliary-based approach for the simple reduction of 4'-hexylacetophenone is not synthetically practical and is not reported in the literature. The direct catalytic asymmetric reduction of the carbonyl group remains the overwhelmingly preferred method for synthesizing enantiopure this compound.

Spectroscopic and Advanced Analytical Characterization of 1 4 Hexylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete structural map of 1-(4-Hexylphenyl)ethan-1-ol can be constructed.

¹H NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The predicted chemical shifts and coupling constants are instrumental in assigning the signals to specific protons within the molecule.

The aromatic protons on the benzene ring typically appear as two doublets, a characteristic AA'BB' system for a 1,4-disubstituted ring. The benzylic proton (CH-OH) is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl group attached to the chiral center will present as a doublet, coupling with the benzylic proton. The hexyl chain protons will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H (ortho to ethyl) | ~7.28 | d | ~8.0 |

| Ar-H (meta to ethyl) | ~7.15 | d | ~8.0 |

| CH-OH | ~4.87 | q | ~6.5 |

| Ar-CH₂- | ~2.58 | t | ~7.6 |

| -CH₃ (ethan-1-ol) | ~1.48 | d | ~6.5 |

| -CH₂- (hexyl chain) | ~1.59 | quint | ~7.5 |

| -CH₂- (hexyl chain) | ~1.30 | m | |

| -CH₂- (hexyl chain) | ~1.30 | m | |

| -CH₂- (hexyl chain) | ~1.30 | m | |

| -CH₃ (hexyl chain) | ~0.88 | t | ~7.0 |

| OH | Variable | s |

Note: Predicted data is based on analysis of similar structures and standard chemical shift values. Actual experimental values may vary.

¹³C NMR Structural Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The quaternary aromatic carbon attached to the hexyl group and the one attached to the ethan-1-ol group will have distinct chemical shifts. The aromatic CH carbons will also show characteristic signals in the aromatic region of the spectrum. The carbinol carbon (CH-OH) will appear in the alcohol region. The carbons of the hexyl chain will have signals in the aliphatic region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Ar-C (C-OH) | ~145.0 |

| Quaternary Ar-C (C-hexyl) | ~142.0 |

| Ar-CH (ortho to ethyl) | ~128.5 |

| Ar-CH (meta to ethyl) | ~125.5 |

| CH-OH | ~70.5 |

| Ar-CH₂- | ~35.5 |

| -CH₂- (hexyl chain) | ~31.7 |

| -CH₂- (hexyl chain) | ~31.5 |

| -CH₂- (hexyl chain) | ~29.0 |

| -CH₂- (hexyl chain) | ~22.6 |

| -CH₃ (ethan-1-ol) | ~25.0 |

| -CH₃ (hexyl chain) | ~14.1 |

Note: Predicted data is based on analysis of similar structures and standard chemical shift values. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and thus confirm the molecular formula of this compound (C₁₄H₂₂O).

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 207.1743 |

| [M+Na]⁺ | 229.1563 |

| [M-H]⁻ | 205.1598 |

The observation of ions with these exact masses would provide strong evidence for the molecular formula C₁₄H₂₂O.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the compound's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for benzylic alcohols is the loss of a water molecule. Another prominent fragmentation would be the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), leading to the formation of a stable benzylic carbocation.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:

| m/z | Proposed Fragment Structure/Loss |

| 189 | [M - H₂O]⁺ |

| 161 | [M - C₂H₅O]⁺ (Loss of the ethan-1-ol side chain) |

| 147 | [M - C₄H₉]⁺ (Loss of a butyl radical from the hexyl chain) |

| 133 | [C₉H₁₃]⁺ (Benzylic cleavage with loss of the hexyl group) |

| 105 | [C₇H₅O]⁺ (Further fragmentation of the aromatic portion) |

The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule, such as the presence of the hexyl group on the phenyl ring and the ethan-1-ol substituent.

Vibrational Spectroscopy

The key functional groups in this compound are the hydroxyl (-OH) group, the aromatic phenyl ring, and the aliphatic hexyl and methyl groups. The expected FTIR absorption bands are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretching, H-bonded | 3570–3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100–3000 | Medium |

| Aliphatic C-H | Stretching (CH₃, CH₂) | 2960–2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600–1450 | Medium-Weak |

| Aliphatic C-H | Bending (CH₃, CH₂) | 1470–1370 | Medium |

| Alcohol C-O | Stretching (Secondary) | ~1100 | Strong |

| Aromatic C-H | Out-of-plane Bending (p-disubstituted) | 850–800 | Strong |

Data inferred from general FTIR correlation tables and spectra of related compounds like benzyl alcohol. wikipedia.orgnih.govnist.govcsfarmacie.cz

The most prominent feature in the FTIR spectrum would be a strong, broad absorption band in the 3570–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened due to intermolecular hydrogen bonding. nih.gov Strong peaks between 2960 cm⁻¹ and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the hexyl and methyl groups. wikipedia.org The presence of the p-disubstituted aromatic ring would be confirmed by C=C stretching bands between 1600 cm⁻¹ and 1450 cm⁻¹, and a strong C-H out-of-plane bending absorption in the 850-800 cm⁻¹ range. nist.gov A strong band around 1100 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol. wikipedia.org

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in molecular polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the phenyl ring and the carbon skeleton of this compound.

Specific Raman data for this compound is limited, but the spectrum can be reliably predicted based on data from 1-phenylethanol (B42297) and hexylbenzene. researchgate.netjlu.edu.cn The Raman spectrum would be dominated by vibrations of the aromatic ring and the alkyl chain.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3080–3050 | Strong |

| Aliphatic C-H Stretch | 2960–2850 | Very Strong |

| Ring Breathing (p-disubstituted) | ~1600 | Strong |

| C-C Stretch (Alkyl) | 1100–1200 | Medium |

| Ring Trigonal Bending | ~1000 | Strong |

| C-C-O Stretch | 800–950 | Medium |

Data inferred from spectra of related compounds like 1-phenylethanol and hexylbenzene. jlu.edu.cnresearchgate.netresearchgate.net

A very strong set of peaks between 2850 cm⁻¹ and 2960 cm⁻¹ would arise from the C-H stretching modes of the hexyl and methyl groups. The aromatic C-H stretching is expected around 3060 cm⁻¹. chromatographyonline.com Characteristic ring vibrations, such as the ring breathing mode near 1600 cm⁻¹ and a sharp peak around 1000 cm⁻¹ for the trigonal ring bending mode, are strong indicators of the benzene ring. chromatographyonline.com The extended hexyl chain will contribute to a series of C-C stretching and CH₂ twisting and rocking modes in the fingerprint region (below 1500 cm⁻¹). jlu.edu.cn

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons to higher energy states, and fluorescence is the emission of light as they relax.

For this compound, the chromophore is the p-substituted benzene ring. The presence of the alkyl and hydroxyl substituents influences the energy of the electronic transitions. Based on data for hexylbenzene and 1-phenylethanol, the UV-Vis absorption spectrum is expected to show characteristic bands corresponding to the π → π* transitions of the benzene ring. researchgate.netnist.gov

| Compound | Solvent | λmax (nm) | Notes |

| Hexylbenzene | Not Specified | 262, 255, 249 | Fine structure typical of benzene derivatives. |

| 1-Phenylethanol | Not Specified | ~257 | The hydroxyl group causes a slight shift. |

| Benzene | Cyclohexane | 255 | Reference chromophore. |

Data from various sources for related compounds. nist.govnih.govomlc.org

The expected UV-Vis spectrum for this compound in a non-polar solvent like hexane or cyclohexane would exhibit a series of absorption bands between 250 nm and 270 nm, which are characteristic of the phenyl chromophore. The alkyl and hydroxyl groups are auxochromes that can cause a slight bathochromic (red) shift and hyperchromic (increased intensity) effect compared to unsubstituted benzene. nist.gov

Fluorescence spectroscopy reveals the emission properties of the compound. Aromatic compounds like this compound are expected to be fluorescent. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). For example, ethylbenzene, a similar alkylbenzene, has an excitation peak at 262 nm and an emission peak at 283 nm. aatbio.com It is anticipated that this compound would exhibit similar fluorescence behavior, with an emission maximum in the near-UV region.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for related compounds)

Electrochemical techniques like cyclic voltammetry (CV) can be used to study the redox properties of a molecule, i.e., its ability to be oxidized or reduced. For aromatic alcohols, CV can provide information on the potential at which oxidation of the alcohol or the aromatic ring occurs.

Direct electrochemical data for this compound is not available, but studies on related compounds such as 1-phenylethanol and benzyl alcohol offer valuable insights. researchgate.netresearchgate.netresearchgate.net The electrochemical oxidation of secondary benzylic alcohols typically involves the conversion of the alcohol to the corresponding ketone (in this case, 4-hexylacetophenone).

The oxidation of 1-phenylethanol has been studied using cyclic voltammetry, showing an oxidation peak potential that indicates the removal of electrons from the molecule. researchgate.netresearchgate.net For instance, the oxidation of benzyl alcohol on a platinum electrode occurs at a peak potential of approximately 1.18 V (vs. SCE) in an acetone solution. jlu.edu.cn The presence of the electron-donating hexyl group on the phenyl ring in this compound would likely make the oxidation slightly easier (occur at a lower potential) compared to unsubstituted 1-phenylethanol. The CV experiment would typically involve scanning the potential and observing the resulting current, which reveals the oxidation and reduction processes.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For a chiral compound like this compound, chromatographic techniques are vital for assessing chemical purity and for determining the enantiomeric excess (e.e.), which is a measure of the optical purity. nih.gov

Purity Determination: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for determining the chemical purity of organic compounds. chromatographyonline.comrsc.org A sample of this compound would be injected into an HPLC system equipped with a suitable reversed-phase column (e.g., C18). The components of the sample are separated based on their polarity, and the UV detector quantifies them as they elute. Purity is typically calculated by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. researchgate.net

Enantiomeric Excess Determination: Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This is achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. researchgate.netmdpi.com The separation is performed on a chiral stationary phase (CSP). CSPs are typically based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins. csfarmacie.czsigmaaldrich.com The two enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess can then be calculated from the relative areas of the two peaks.

Chiral Gas Chromatography (GC): Gas chromatography can also be used for enantiomeric separation, particularly for volatile compounds. nih.gov The sample is passed through a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz This technique is effective for analyzing benzylic alcohols and can be used to determine their optical purities. nih.govewai-group.comnih.gov

Theoretical Chemistry and Computational Studies of 1 4 Hexylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and a host of electronic properties that govern the molecule's reactivity. For 1-(4-hexylphenyl)ethan-1-ol, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

A key output of DFT calculations is the description of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity.

HOMO: The HOMO represents the region of the molecule most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic phenyl ring and the oxygen atom of the hydroxyl group.

LUMO: The LUMO represents the region most likely to accept electrons. The LUMO is typically distributed over the antibonding orbitals of the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scite.ai

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. asianpubs.orgajpchem.org These descriptors provide insight into how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Symbol | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | - | -5.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | - | -0.5 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. asianpubs.org |

| Ionization Potential | IP | -EHOMO | 5.8 eV | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 0.5 eV | The energy released when an electron is added. |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.15 eV | The power of the molecule to attract electrons. researchgate.net |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution. asianpubs.org |

| Global Softness | S | 1/(2η) | 0.189 eV-1 | A measure of the molecule's polarizability; the inverse of hardness. asianpubs.org |

DFT is also instrumental in modeling reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates that connect reactants to products. mdpi.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For this compound, a relevant reaction to model would be its acid-catalyzed dehydration. This reaction would proceed through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation, and finally, the elimination of a proton to yield an alkene (1-(4-hexylphenyl)ethene). DFT calculations could be used to:

Optimize the geometries of the reactant, intermediates, transition states, and products.

Calculate the activation energies for each step of the reaction. mdpi.com

Determine whether the reaction is kinetically and thermodynamically favorable.

Table 2: Hypothetical DFT Results for the Dehydration of this compound

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

| 1 | Reactant + H+ | 0 | Starting materials |

| 2 | Protonated Alcohol | -15 | Stable intermediate after protonation of the hydroxyl group |

| 3 | Transition State 1 (TS1) | +85 | Energy barrier for the loss of water |

| 4 | Carbocation + H2O | +60 | Formation of the secondary benzylic carbocation |

| 5 | Transition State 2 (TS2) | +70 | Energy barrier for the elimination of a proton |

| 6 | Product (Alkene) + H3O+ | -25 | Final products, indicating an overall exothermic reaction |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculates static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a flexible molecule like this compound and their relative stabilities. mdpi.comresearchgate.net

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily:

The C-C bond between the aromatic ring and the ethanolic carbon.

The C-O bond of the alcohol.

The multiple C-C bonds within the hexyl chain.

MD simulations in a solvent, such as water or chloroform, would track the trajectories of all atoms, allowing for the analysis of key dihedral angles to identify the most populated (lowest energy) conformational states. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description | Expected Low-Energy Conformations |

| τ1 | C(ar)-C(ar)-C(eth)-O(hyd) | Rotation of the hydroxyethyl (B10761427) group relative to the phenyl ring | Staggered conformations to minimize steric hindrance |

| τ2 | C(ar)-C(eth)-O(hyd)-H | Rotation of the hydroxyl hydrogen | Orientations that allow for favorable intramolecular or intermolecular hydrogen bonding |

| τ3 | C(ar)-C(ar)-C(hex1)-C(hex2) | Rotation of the hexyl chain relative to the phenyl ring | Extended (anti) conformations of the alkyl chain are generally favored to reduce steric clash |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical method used to predict the properties of chemicals based on their molecular structure. meilerlab.orgwikipedia.org QSPR models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property. mdpi.com

For this compound, a QSPR model could be developed to predict a physicochemical property like its boiling point, octanol-water partition coefficient (logP), or aqueous solubility. The process involves:

Compiling a dataset of structurally similar molecules (e.g., other alkyl-substituted arylethanols) with known experimental values for the target property.

Calculating a wide range of molecular descriptors for each molecule, including constitutional, topological, geometric, and electronic descriptors.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. researchgate.netmdpi.com

A hypothetical QSPR model for predicting the logP of arylethanols might take the form of a linear equation.

Table 4: Example of a Hypothetical QSPR Model for Predicting logP

| Molecular Descriptor | Symbol | Description | Hypothetical Contribution |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | +0.02 * MW |

| Number of Carbon Atoms | nC | The total count of carbon atoms. | +0.45 * nC |

| Number of Hydrogen Bond Donors | HBD | The count of hydroxyl groups. | -0.80 * HBD |

| Topological Polar Surface Area | TPSA | The surface area of polar atoms (oxygen and nitrogen). | -0.03 * TPSA |

Hypothetical QSPR Equation: logP = 0.5 + (0.02 * MW) + (0.45 * nC) - (0.80 * HBD) - (0.03 * TPSA)

Cheminformatics and Data Mining for Related Arylethanol Structures

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. By mining chemical databases such as PubChem, Reaxys, or ChEMBL, it is possible to identify and analyze compounds structurally related to this compound. mdpi.comnih.gov This approach can uncover trends in properties, reactivity, and biological activity across the chemical family of arylethanols.

A cheminformatics study could involve:

Similarity Searching: Identifying all molecules in a database that share a common scaffold (e.g., the phenylethanol core) with the target molecule.

Clustering: Grouping the identified molecules based on structural similarity to organize the chemical space. nih.gov

Property Analysis: Analyzing the collected data to find correlations between structural variations (e.g., length and position of alkyl chains, presence of other substituents) and reported properties.

This data-driven approach provides valuable context, highlighting how the specific features of this compound—namely the para-hexyl group—might influence its properties compared to other known arylethanols.

Table 5: Illustrative Cheminformatics Data for a Set of Arylethanols

| Compound | Structure | LogP (Predicted) | Reported Biological Activity (Example) |

| 1-Phenylethanol (B42297) | Phenyl ring with ethan-1-ol | 1.48 | Flavoring agent |

| 1-(4-Methylphenyl)ethan-1-ol | p-Tolyl group with ethan-1-ol | 1.95 | Synthetic intermediate |

| 1-(4-Butylphenyl)ethan-1-ol | p-Butylphenyl group with ethan-1-ol | 3.51 | Not widely reported |

| This compound | p-Hexylphenyl group with ethan-1-ol | 4.55 | Not widely reported |

| 1-(4-Methoxyphenyl)ethan-1-ol | p-Anisyl group with ethan-1-ol | 1.52 | Fragrance ingredient |

Structural Modifications, Derivatives, and Analogues of 1 4 Hexylphenyl Ethan 1 Ol

Synthesis of Aromatic Ring-Substituted Derivatives

The synthesis of derivatives with substituents on the aromatic ring can be achieved through various organic reactions, primarily by modifying the starting material, 4-hexylacetophenone, before the reduction to the final alcohol. Electrophilic aromatic substitution reactions are common strategies to introduce a range of functional groups onto the phenyl ring.

Key synthetic approaches include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring, typically ortho to the acetyl group, using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), providing a handle for further derivatization.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) onto the phenyl ring can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). These reactions are often directed to the positions ortho to the activating hexyl group.

Friedel-Crafts Acylation/Alkylation: While the parent molecule is already a product of Friedel-Crafts acylation, further substitutions are possible, though they may be sterically hindered.

Nucleophilic Aromatic Substitution: For rings containing strongly electron-withdrawing groups and a suitable leaving group (like a halogen), nucleophilic aromatic substitution can be employed to introduce nucleophiles like alkoxides, thiolates, or amines. researchgate.net For instance, a fluoro-substituted analogue could react with various nucleophiles to displace the fluorine atom. researchgate.net

Table 6.1: Examples of Synthetic Strategies for Aromatic Ring Substitution

| Substitution Type | Reagents | Position of Substitution (relative to hexyl group) | Resulting Intermediate (Precursor to alcohol) |

| Nitration | HNO₃, H₂SO₄ | Ortho, Meta | 1-(4-Hexyl-3-nitrophenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | Ortho | 1-(3-Bromo-4-hexylphenyl)ethan-1-one |

| Chlorination | Cl₂, AlCl₃ | Ortho | 1-(3-Chloro-4-hexylphenyl)ethan-1-one |

| Acylation | RCOCl, AlCl₃ | Ortho | 1-(3-Acyl-4-hexylphenyl)ethan-1-one |

Alkyl Chain Modifications and Homologues

Modifications to both the hexyl chain on the phenyl ring and the ethyl group of the ethan-1-ol moiety are common strategies to create homologues and analogues. These changes primarily affect the molecule's size, shape, and lipophilicity.

Phenyl Ring Alkyl Chain Homologues: The synthesis of homologues with different alkyl chain lengths on the phenyl ring (e.g., pentyl, heptyl) is straightforward. It typically involves a Friedel-Crafts acylation of the corresponding alkylbenzene (e.g., pentylbenzene) with acetyl chloride, followed by reduction of the resulting ketone. smolecule.com The length of this alkyl chain can significantly influence how the molecule interacts with hydrophobic environments. researchgate.net

Ethanol (B145695) Side-Chain Modification: The ethyl group can be modified by using different organometallic reagents in the synthesis. Instead of reducing the ketone (4-hexylacetophenone), a Grignard reaction can be employed. For example, reacting 4-hexylbenzaldehyde with an ethylmagnesium bromide would yield 1-(4-hexylphenyl)propan-1-ol. Using different Grignard reagents allows for the synthesis of a wide range of secondary alcohols with varying alkyl side chains.

Table 6.2: Homologues and Analogues with Alkyl Chain Modifications

| Compound Name | Modification | Precursor(s) |

| 1-(4-Pentylphenyl)ethan-1-ol | Shorter phenyl alkyl chain | Pentylbenzene + Acetyl Chloride |

| 1-(4-Heptylphenyl)ethan-1-ol | Longer phenyl alkyl chain | Heptylbenzene + Acetyl Chloride |

| 1-(4-Hexylphenyl)propan-1-ol | Longer alcohol side chain | 4-Hexylbenzaldehyde + Ethylmagnesium Bromide |

| 2-(4-Hexylphenyl)propan-2-ol | Branched alcohol side chain | 4-Hexylacetophenone + Methylmagnesium Bromide |

Stereoisomeric and Chiral Analogues

The carbon atom bonded to the hydroxyl group in 1-(4-hexylphenyl)ethan-1-ol is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-1-(4-hexylphenyl)ethan-1-ol and (S)-1-(4-hexylphenyl)ethan-1-ol. The synthesis of enantiomerically pure or enriched analogues is of significant interest as different stereoisomers can exhibit distinct biological activities.

The primary method for obtaining specific stereoisomers is through the asymmetric reduction of the prochiral ketone precursor, 4-hexylacetophenone. smolecule.com This can be achieved using:

Chiral Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride (B1222165) modified with chiral ligands can stereoselectively reduce the ketone to produce one enantiomer in excess. smolecule.com

Catalytic Asymmetric Reduction: The use of a chiral catalyst, often a transition metal complex with a chiral ligand, in a hydrogenation or transfer hydrogenation reaction can provide high enantiomeric excess of the desired alcohol.

The synthesis of specific chiral analogues is crucial for studying structure-activity relationships where stereochemistry plays a key role.

Table 6.3: Stereoisomers of this compound

| Isomer | Configuration at C1 | Synthetic Approach |

| (R)-1-(4-Hexylphenyl)ethan-1-ol | R | Asymmetric reduction of 4-hexylacetophenone with an (S)-directing catalyst/reagent. |

| (S)-1-(4-Hexylphenyl)ethan-1-ol | S | Asymmetric reduction of 4-hexylacetophenone with an (R)-directing catalyst/reagent. |

| (rac)-1-(4-Hexylphenyl)ethan-1-ol | Racemic mixture (R and S) | Standard reduction of 4-hexylacetophenone with NaBH₄ or LiAlH₄. |

Functional Group Interconversions and Derivatization Strategies

The secondary alcohol functional group in this compound is a versatile hub for a variety of chemical transformations. These functional group interconversions (FGIs) allow for the synthesis of a broad array of derivatives.

Common derivatization strategies include:

Esterification: The alcohol can be converted into esters by reacting with carboxylic acids (Fischer esterification) or more efficiently with acyl chlorides or anhydrides in the presence of a base. smolecule.com

Oxidation: Mild oxidation of the secondary alcohol regenerates the ketone, 4-hexylacetophenone.

Dehydration: Treatment with a strong acid can lead to the elimination of water, forming 4-hexylstyrene. smolecule.com

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids. ub.edusinica.edu.tw This converts the poor leaving group (-OH) into a good leaving group (-X), facilitating nucleophilic substitution reactions.

Formation of Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters (tosylates, mesylates). ub.eduvanderbilt.edu These derivatives are excellent substrates for substitution reactions because the sulfonate is a very good leaving group. sinica.edu.twvanderbilt.edu

Derivatization for Analysis: For analytical purposes, the hydroxyl group can be derivatized to enhance its detectability. For example, reaction with dansyl chloride can introduce a fluorescent tag, improving sensitivity in techniques like HPLC or LC-MS. dntb.gov.ua

Table 6.4: Summary of Key Functional Group Interconversions

| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |

| Esterification | Acetic Anhydride, Pyridine | Ester | 1-(4-Hexylphenyl)ethyl acetate |

| Oxidation | PCC, CH₂Cl₂ | Ketone | 4-Hexylacetophenone |

| Dehydration | H₂SO₄, heat | Alkene | 4-Hexylstyrene |

| Halogenation | PBr₃ | Alkyl Bromide | 1-(1-Bromoethyl)-4-hexylbenzene |

| Sulfonylation | TsCl, Pyridine | Sulfonate Ester | 1-(4-Hexylphenyl)ethyl tosylate |

Structure-Reactivity and Structure-Function Correlations within Analogues

The structural modifications detailed in the preceding sections have profound effects on the reactivity and potential function of the resulting analogues.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the aromatic ring alters the electron density of the entire molecule. An electron-withdrawing group can increase the acidity of the hydroxyl proton and may affect the stability of carbocation intermediates that could form at the benzylic position during SN1-type reactions.

Steric Effects: Altering the size of the alkyl chains, either on the phenyl ring or at the alcohol center, introduces steric hindrance. This can influence the rate and feasibility of reactions involving the alcohol group or the aromatic ring. For example, a bulkier group at the alcohol carbon could slow the rate of both SN1 and SN2 reactions.

Lipophilicity and Pharmacokinetic Properties: The length of the alkyl chain is a primary determinant of the molecule's lipophilicity (hydrophobicity). Increasing the number of carbon atoms in the alkyl chains generally increases the lipophilicity. This property is critical in determining how a molecule interacts with biological systems, such as its ability to cross cell membranes or bind to the hydrophobic pockets of proteins. Studies on related compounds have shown that varying alkyl chain length can tune the efficacy of a molecule at its biological target. researchgate.net

Stereochemical Effects: For chiral analogues, the specific three-dimensional arrangement of atoms is often critical for biological function. Enantiomers can have dramatically different affinities for chiral receptors or enzymes, leading to one isomer being significantly more active or having a completely different effect than its mirror image. Therefore, the synthesis and testing of individual stereoisomers are essential for understanding structure-function relationships.

Academic and Research Applications of 1 4 Hexylphenyl Ethan 1 Ol and Its Derivatives

Role as Chiral Building Blocks and Synthetic Intermediates

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in biological systems and, consequently, in the development of pharmaceuticals and agrochemicals. Chiral alcohols, such as 1-(4-Hexylphenyl)ethan-1-ol, are highly sought-after as building blocks for the synthesis of complex, enantiomerically pure molecules.

Precursors in the Synthesis of Complex Organic Molecules

The enantiomers of this compound can serve as valuable precursors in asymmetric synthesis. In this context, the chiral center of the molecule is incorporated into a larger target molecule, transferring its specific stereochemistry. This approach is crucial in the synthesis of pharmacologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The synthesis of such chiral alcohols can be achieved through various methods, including the asymmetric reduction of the corresponding ketone, 4'-hexylacetophenone. This transformation can be catalyzed by enzymes or chiral metal complexes to yield the (R)- or (S)-enantiomer with high enantiomeric excess. Once obtained, the chiral alcohol can undergo a variety of chemical transformations. For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce new functional groups with inversion or retention of stereochemistry. Alternatively, the alcohol can be used in esterification or etherification reactions to build more complex molecular architectures.

While direct examples of the use of this compound in the synthesis of specific complex natural products or pharmaceuticals are not extensively documented in readily available literature, the utility of analogous chiral secondary alcohols is well-established. For example, chiral 1-phenylethanol (B42297) derivatives are common intermediates in the synthesis of various bioactive molecules. The presence of the hexyl group in this compound can be strategically utilized to enhance the lipophilicity of the target molecule, a property that is often crucial for its biological activity and pharmacokinetic profile.

Application in Compound Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of a large number of diverse compounds, known as a compound library. wikipedia.orgnih.gov These libraries are then screened for biological activity to identify promising lead compounds. Chiral building blocks are often incorporated into these libraries to increase their structural diversity and to probe the stereochemical requirements of biological targets.

This compound can be employed as a scaffold in the synthesis of such libraries. By reacting the alcohol with a diverse set of reagents in a systematic manner, a library of related compounds with variations in their structure can be generated. For example, the hydroxyl group can be reacted with a library of carboxylic acids to produce a collection of esters, or with a library of isocyanates to form a library of carbamates. The 4-hexylphenyl group provides a constant lipophilic domain, while the newly introduced functionalities allow for the exploration of a wide range of chemical space. This approach allows researchers to efficiently investigate structure-activity relationships and to identify compounds with optimized properties.

Integration into Advanced Materials and Polymer Science

The unique combination of a reactive functional group and a tailored alkylphenyl moiety makes this compound and its derivatives attractive for applications in materials science, particularly in the field of organic electronics and polymer chemistry.

Component in Organic Semiconductors and Conjugated Systems (e.g., ITIC-related structures)

In recent years, non-fullerene acceptors (NFAs) have revolutionized the field of organic solar cells. One of the most successful classes of NFAs is based on the ITIC (indacenodithieno[3,2-b]thiophene-based) molecular framework. A key structural feature of the original and many subsequent ITIC derivatives is the presence of four 4-hexylphenyl side chains attached to the central fused-ring core. These side chains are crucial for imparting solubility to the otherwise rigid and poorly soluble conjugated system, enabling solution-based processing of the organic solar cells.

The 4-hexylphenyl group, which can be formally derived from this compound, plays a critical role in the performance of these materials. The bulky and flexible hexyl chains prevent excessive aggregation of the planar conjugated cores, which is important for achieving the optimal morphology in the active layer of a solar cell. This controlled aggregation facilitates efficient charge separation and transport, which are essential for high power conversion efficiencies.

| ITIC Derivative | Side Chain Modification | Impact on Properties |

| ITIC | Four 4-hexylphenyl groups | Good solubility, prevents excessive aggregation |

| m-ITIC | Hexyl groups at the meta-position of the phenyl ring | Higher absorption coefficient and electron mobility compared to ITIC |

| ITIC-Th | Phenyl groups replaced with thiophene | Lower HOMO and LUMO energy levels |

This table illustrates how modifications to the side chains, including the position of the alkyl group on the phenyl ring, can fine-tune the electronic and physical properties of ITIC-based non-fullerene acceptors.

Role in Organic Electronic Device Architecture and Performance

The architecture of the 4-hexylphenyl side chains in ITIC-based acceptors has a profound impact on the performance of organic electronic devices. The length and branching of the alkyl chain, as well as its point of attachment to the phenyl ring, influence the solubility, film-forming properties, and solid-state packing of the organic semiconductor. These factors, in turn, dictate the key parameters of an organic solar cell, such as the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which collectively determine the power conversion efficiency (PCE).

Research has shown that even subtle changes to the 4-hexylphenyl group can lead to significant differences in device performance. For instance, moving the hexyl group from the para-position to the meta-position of the phenyl ring (as in m-ITIC) has been shown to enhance the absorption coefficient and electron mobility of the material, leading to improved solar cell performance. This highlights the critical role that the seemingly simple 4-hexylphenyl side chain plays in the intricate interplay of molecular structure, morphology, and device physics in organic electronics.

Functionalization of Polymer Backbones

The introduction of specific functional groups onto polymer backbones is a powerful strategy for tailoring the properties of materials. The 4-hexylphenyl group, derivable from this compound, can be incorporated as a side chain in various polymers to modify their characteristics. For example, in conjugated polymers such as polythiophenes, which are widely used in organic field-effect transistors (OFETs) and sensors, the nature of the side chains is of paramount importance.

Attaching 4-hexylphenyl side chains to a polythiophene backbone can influence several key properties:

Solubility: The hexylphenyl groups enhance the solubility of the rigid polymer backbone in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing.

Morphology: The side chains control the intermolecular packing of the polymer chains in the solid state. This, in turn, affects the charge carrier mobility of the material. Well-ordered, crystalline domains are generally desirable for efficient charge transport.

Electronic Properties: The electronic properties of the polymer can be subtly tuned by the electron-donating or -withdrawing nature of the side chains.

Use in Catalysis and Ligand Design

The structural features of this compound, namely its chirality and the presence of a hexyl group, make it and its derivatives attractive candidates for applications in asymmetric catalysis and as precursors for sophisticated ligands that can coordinate with transition metals.

Chiral Inducers in Asymmetric Catalysis

While direct use of this compound as a primary chiral inducer in published research is not extensively documented, its structural analogues with varying alkyl chain lengths have been noted for their potential in influencing stereochemical outcomes of reactions. For instance, in a comparative analysis with its ethyl and methyl analogues, (1R)-1-(4-hexylphenyl)ethan-1-ol was highlighted for its enhanced lipid solubility, a property that can be crucial in certain catalytic systems, particularly those involving non-polar substrates or solvent systems. This enhanced lipophilicity can influence the solubility and aggregation state of the catalyst, thereby affecting its activity and selectivity.

The core principle of using such chiral alcohols as inducers lies in their ability to create a chiral environment around a catalytic center. This is typically achieved by incorporating the chiral alcohol into a larger ligand structure or using it as a chiral auxiliary that is temporarily attached to a reactant. The stereogenic center of the alcohol then directs the approach of reactants, favoring the formation of one enantiomer of the product over the other.

Ligand Precursors for Transition Metal Complexes

This compound serves as a valuable precursor for the synthesis of chiral ligands for transition metal complexes. The hydroxyl group provides a reactive handle for derivatization, allowing for the introduction of coordinating groups such as phosphines, amines, or other heteroatoms capable of binding to transition metals. The synthesis of such ligands is a cornerstone of developing catalysts for a wide range of chemical transformations, including hydrogenation, cross-coupling reactions, and hydroformylation.

The general synthetic approach involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a desired coordinating moiety. Alternatively, the alcohol can be used to introduce a chiral substituent onto a pre-existing ligand scaffold. The hexyl group on the phenyl ring can play a significant role in the properties of the resulting metal complex. It can influence the steric environment around the metal center, which is a critical factor in determining the enantioselectivity of a catalyst. Furthermore, the long alkyl chain can enhance the solubility of the complex in non-polar organic solvents, which is often a practical advantage in homogeneous catalysis.

Below is an interactive data table summarizing the potential impact of the hexylphenyl group on ligand properties and catalytic performance.

| Feature | Influence on Ligand/Complex Properties | Potential Impact on Catalysis |

| Chiral Center | Induces chirality in the ligand structure. | Enables enantioselective transformations by creating a chiral pocket around the metal center. |

| Hexyl Group | Increases lipophilicity and steric bulk. | Enhances solubility in non-polar solvents; can influence catalyst activity and selectivity through steric interactions. |

| Aromatic Ring | Provides a rigid scaffold and potential for electronic tuning. | Allows for modification of electronic properties of the catalyst, affecting its reactivity. |

| Hydroxyl Group | Serves as a synthetic handle for derivatization. | Facilitates the synthesis of a diverse range of ligands with different coordinating atoms. |

Fundamental Research Probes for Reaction Development

Beyond direct catalytic applications, molecules like this compound and its derivatives can be employed as probes in fundamental research to elucidate reaction mechanisms and develop new synthetic methodologies. The systematic variation of the alkyl chain length on the phenyl ring (e.g., from methyl to hexyl) allows researchers to study the influence of steric and electronic effects on the outcome of a reaction.

For example, a series of catalysts bearing ligands derived from 1-(4-alkylphenyl)ethan-1-ols could be synthesized and their performance in a specific reaction evaluated. By correlating the catalyst's activity and enantioselectivity with the length of the alkyl chain, valuable insights into the transition state geometry and the nature of non-covalent interactions that govern stereoselectivity can be obtained. This systematic approach is crucial for the rational design of more efficient and selective catalysts.

Detailed research findings in this specific area are still emerging, but the principles of using structurally related compounds to probe reaction parameters are well-established in physical organic chemistry and catalyst development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.